Lucidenic acid E

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemistry: It serves as a valuable compound for studying triterpenoid biosynthesis and chemical modifications.

Biology: Lucidenic acid E is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound has shown promise in treating various diseases, including cancer, diabetes, and cardiovascular diseases, due to its anti-cancer, anti-inflammatory, and antioxidant properties.

Industry: this compound is explored for its potential use in developing nutraceuticals and functional foods

Mecanismo De Acción

Target of Action

Lucidenic acid E, a triterpenoid compound found in Ganoderma lucidum, primarily targets cancer cells . It has been shown to induce cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells .

Mode of Action

Studies on similar compounds, such as lucidenic acid b, have shown that they induce cancer cell apoptosis via the activation of caspase-9 and caspase-3, followed by parp cleavage . This suggests that this compound may have a similar mode of action.

Biochemical Pathways

It is known that the cytotoxic effects of lucidenic acids are related to g1 phase cell cycle arrest . This means that this compound may interfere with the cell cycle of cancer cells, preventing them from dividing and proliferating.

Result of Action

The primary result of this compound’s action is the induction of cytotoxicity in cancer cells . This leads to the death of these cells, which can help to slow or stop the growth of cancer.

Action Environment

It is known that the pharmacological properties of ganoderma lucidum, the source of this compound, can vary depending on environmental conditions .

Análisis Bioquímico

Biochemical Properties

Lucidenic acid E interacts with various biomolecules in biochemical reactions. It has been found to have anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, anti-hyperlipidemic, anti-hypercholesterolemic, and anti-diabetic properties

Cellular Effects

This compound has been shown to exert effects on various types of cells and cellular processes. It can induce cytotoxicity in different cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may potentiate the anti-cancer effect of doxorubicin, suggesting a possible synergistic effect .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been reported that after taking 200 mg/kg bw/day lucidenic acid-rich lucid ganoderma extract for 68 days, the growth of HepG2 cells implanted into ICR mice were suppressed .

Metabolic Pathways

This compound is involved in the mevalonate pathway, a key metabolic pathway that leads to the production of sterols and other terpenoids

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Lucidenic acid E can be synthesized through various chemical reactions involving the lanostane skeleton. The synthesis typically involves multiple steps, including oxidation, reduction, and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from Ganoderma lucidum. The mushroom is cultivated under controlled conditions to maximize the yield of triterpenoids. The extraction process involves solvent extraction, followed by purification techniques such as chromatography to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Lucidenic acid E undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its oxidized derivatives, which may have different pharmacological properties.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique pharmacological properties .

Comparación Con Compuestos Similares

- Lucidenic acid A

- Lucidenic acid B

- Lucidenic acid C

- Lucidenic acid D

- Lucidenic acid N

Lucidenic acid E stands out for its potent anti-cancer and anti-inflammatory properties, making it a promising candidate for further research and development .

Propiedades

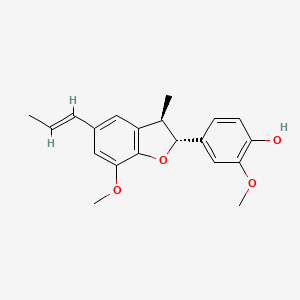

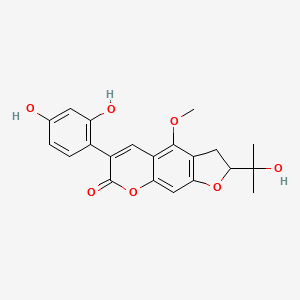

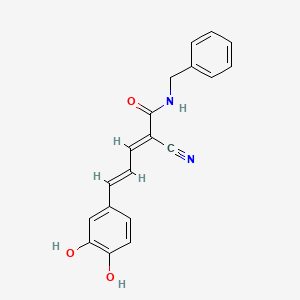

IUPAC Name |

4-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O8/c1-14(8-9-21(34)35)16-12-20(33)29(7)22-17(31)13-18-26(3,4)19(32)10-11-27(18,5)23(22)24(36)25(28(16,29)6)37-15(2)30/h14,16,18-19,25,32H,8-13H2,1-7H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPCIAWQVXVATP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98665-17-9 | |

| Record name | Lucidenic acid E2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-[1-(3,5-dihydro-2H-pyrazin-4-yl)-1-hydroxyethyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/new.no-structure.jpg)